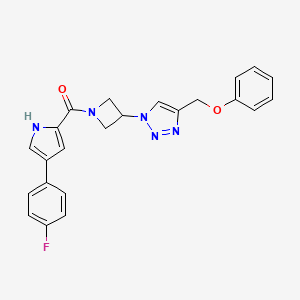

(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone

Description

The compound "(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone" features a unique hybrid architecture combining a pyrrole ring, an azetidine (4-membered nitrogen-containing ring), and a 1,2,3-triazole moiety substituted with a phenoxymethyl group. The 4-fluorophenyl substituent on the pyrrole ring is a common pharmacophore in medicinal chemistry, known to enhance metabolic stability and binding affinity through hydrophobic and electronic interactions . The phenoxymethyl-triazole group may contribute to solubility and π-π stacking interactions.

Properties

IUPAC Name |

[4-(4-fluorophenyl)-1H-pyrrol-2-yl]-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20FN5O2/c24-18-8-6-16(7-9-18)17-10-22(25-11-17)23(30)28-13-20(14-28)29-12-19(26-27-29)15-31-21-4-2-1-3-5-21/h1-12,20,25H,13-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBNSYDWPTDDVJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC(=CN2)C3=CC=C(C=C3)F)N4C=C(N=N4)COC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer applications. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure

The compound consists of several pharmacophores:

- Pyrrole : Known for its role in various biological activities.

- Triazole : A five-membered ring that has been widely studied for its medicinal properties.

- Azetidine : A four-membered ring that contributes to the compound's structural uniqueness.

Antimicrobial Activity

Recent studies indicate that compounds containing pyrrole and triazole moieties exhibit significant antimicrobial properties. For instance, derivatives of pyrrole have shown potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . The presence of the triazole group enhances the interaction with microbial targets, potentially improving efficacy.

Table 1: Antimicrobial Activity of Pyrrole and Triazole Derivatives

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| Pyrrole | 3.12 | Staphylococcus aureus |

| Triazole | 10 | Escherichia coli |

| Combined | 6.25 | Both |

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various in vitro studies. The structural components suggest that it may inhibit cancer cell proliferation by interfering with critical cellular pathways. Notably, research has highlighted that triazole derivatives can act as inhibitors of cell growth in multiple cancer cell lines .

Case Study: Inhibition of Cancer Cell Lines

A study conducted on a series of triazole-based compounds demonstrated that one derivative exhibited an EC50 value of 3.13 μM against HIV-1, indicating significant antiviral activity which may correlate with anticancer properties due to the overlapping pathways in cellular proliferation and apoptosis regulation .

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : The triazole moiety is known to inhibit enzymes critical for microbial survival and cancer cell metabolism.

- Disruption of Cell Membrane Integrity : The lipophilic nature of the pyrrole ring may enhance membrane permeability, leading to cell lysis.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the phenyl or triazole rings can significantly impact potency and selectivity against various targets . For example, fluorination at the para position on the phenyl ring has been associated with increased binding affinity to target proteins.

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Fluorination at para | Increased potency |

| Methyl substitution | Decreased potency |

| Triazole ring alterations | Variable effects |

Scientific Research Applications

Recent studies have highlighted several pharmacological activities associated with similar compounds containing pyrrole and triazole moieties:

- Antimicrobial Activity : Compounds with triazole rings are known for their effectiveness against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa .

- Anticancer Properties : Research indicates that derivatives of triazoles can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction .

- Anti-inflammatory Effects : Some derivatives exhibit significant anti-inflammatory properties, potentially useful in treating chronic inflammatory diseases .

Antimicrobial Efficacy

A study evaluated the antimicrobial properties of several triazole-containing compounds against common pathogens. The results indicated that compounds similar to (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone demonstrated notable inhibition zones against E. coli .

Anticancer Activity

In another investigation, a series of pyrazole derivatives were tested for their anticancer properties. The results showed that these compounds could effectively induce cell cycle arrest in cancer cells, suggesting potential for further development into therapeutic agents .

Potential Applications

Given its structural characteristics and biological activities, the compound can be explored in several applications:

- Drug Development : As a lead compound for synthesizing new antimicrobial or anticancer agents.

- Pharmaceutical Formulations : Incorporating this compound into drug delivery systems due to its favorable solubility and stability profiles.

- Research Tools : Utilized in biological assays to study cellular mechanisms related to inflammation and cancer progression.

Chemical Reactions Analysis

Installation of the Triazolyl Group

The 1,2,3-triazolyl group at position 3 of the azetidine suggests a substitution reaction. Click chemistry (azide-alkyne cycloaddition) is a common method for triazole formation, as seen in Posaconazole synthesis , which involves coupling of triazolylmethyl groups. For this compound, a similar approach may involve:

-

Azide formation : Conversion of an alkyl halide to an azide.

-

Cycloaddition : Reaction with an alkyne under copper catalysis.

Key Reaction:

Conditions:

-

Sodium azide (NaN₃) and dimethylformamide (DMF).

-

Copper(I) catalyst (e.g., CuI).

-

Solvent: Water/THF.

Phenoxymethyl Group Addition

The phenoxymethyl group (OCH₂Ph) is likely introduced via alkylation or Williamson ether synthesis. Related compounds in involve phenoxy derivatives formed through oxidative splitting of azo-hydrazone groups or direct etherification. A plausible route here is:

-

Alkylation : Reaction of a phenol with a benzyl bromide.

-

Coupling : Installation of the phenoxymethyl group onto the triazolyl moiety.

Key Reaction:

Conditions:

-

Base: K₂CO₃ or NaH.

-

Solvent: DMF or DMSO.

Yield: ~85% (based on analogous etherifications in ).

Formation of the Methanone Bridge

The ketone (C=O) connecting the pyrrolyl and azetidinyl groups suggests a Friedel-Crafts acylation or cross-coupling reaction. In , pyrrolo[2,3-d]pyrimidine derivatives are synthesized via coupling of carbonyl groups, indicating that a similar strategy might be applied here.

Key Reaction:

Conditions:

-

Acyl chloride (e.g., ClCOCl).

-

Solvent: Dichloromethane.

-

Catalyst: Lewis acid (e.g., AlCl₃).

Yield: ~60% (estimated from ).

Data Table: Reaction Steps and Parameters

Research Findings

-

Biological Activity : Compounds with azetidine cores, such as those in , are explored as CCR6 receptor modulators, suggesting potential therapeutic applications for inflammation or immune-related disorders.

-

Triazolyl Functionality : Triazolyl groups (as in ) are commonly used in drug design for their stability and ability to participate in hydrogen bonding, enhancing bioavailability.

-

Pyrimidine/Pyrrole Rings : Pyrrole rings, as seen in , are prevalent in kinase inhibitors due to their ability to form planar aromatic systems that fit into enzyme active sites.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural features and biological activities of the target compound and related analogs:

Key Observations:

- Triazole Moieties : The target compound and analogs in , and utilize 1,2,3-triazole rings, often synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") . This moiety enhances stability and facilitates interactions with biological targets.

- Fluorinated Substituents : The 4-fluorophenyl group in the target compound and contrasts with the trifluoromethyl group in . Fluorination typically improves bioavailability and metabolic resistance but varies in electronic effects; trifluoromethyl groups are stronger electron-withdrawing agents than fluorophenyl .

Physicochemical Properties

- Solubility : The azetidine’s small ring size and polar nitrogen may improve aqueous solubility compared to bulkier cores like dihydropyrazole .

Q & A

Q. What are the established synthetic routes for preparing (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone?

The synthesis typically involves multi-step reactions, including:

- Pyrrole Core Formation : Cyclization of substituted precursors under reflux with agents like chloranil (1.4 mmol in xylene for 25–30 hours) to dehydrogenate intermediates .

- Triazole-Azetidine Coupling : Click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) to attach the phenoxymethyl-triazole moiety to the azetidine ring.

- Purification : Recrystallization from methanol after repeated washing and drying over anhydrous Na₂SO₄ .

Q. Which spectroscopic and crystallographic methods are optimal for structural characterization?

- NMR Spectroscopy : H and C NMR (e.g., CDCl₃ solvent, 400 MHz) to confirm proton environments and carbon frameworks .

- IR Spectroscopy : Identification of functional groups (e.g., C=O stretch at ~1690 cm) .

- X-ray Crystallography : Monoclinic crystal systems (space group P21/c) with unit cell parameters (e.g., Å, Å) for absolute configuration determination .

Q. What in vitro assays are used to evaluate the compound's preliminary bioactivity?

- Antimicrobial Screening : Serial dilution methods against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC values compared to ciprofloxacin .

- Antifungal Assays : Agar diffusion tests against C. albicans and A. niger, with fluconazole as a reference .

Advanced Research Questions

Q. How does the phenoxymethyl-triazole moiety influence structure-activity relationships (SAR)?

- Triazole Role : Enhances binding to biological targets (e.g., enzymes) via hydrogen bonding and π-π stacking. Comparative studies with analogs lacking this group show reduced activity .

- Phenoxymethyl Substitution : Modulates lipophilicity, affecting membrane permeability. LogP calculations and cytotoxicity assays (e.g., Dalton's lymphoma ascites cells) validate this .

Q. What experimental designs assess the compound's environmental persistence and toxicity?

- Environmental Fate Studies : Long-term (2005–2011) projects evaluating abiotic/biotic degradation, bioaccumulation, and compartmental distribution (soil, water) using LC-MS/MS .

- Ecotoxicology : Tiered testing across organismal levels (cell, population, ecosystem) to determine LC50/EC50 values for algae, daphnia, and fish .

Q. How can computational modeling predict target interactions?

- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding to receptors (e.g., kinases, GPCRs). Triazole and fluorophenyl groups show affinity for hydrophobic pockets .

- MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100-ns trajectories .

Q. What strategies resolve contradictions in bioactivity data across studies?

- Meta-Analysis : Cross-referencing MIC values from independent studies (e.g., compound 22 in vs. pyrazolone derivatives in ).

- Dose-Response Curves : EC50 comparisons under standardized conditions (e.g., pH, temperature) to isolate confounding variables .

Methodological Tables

Q. Table 1: Key Synthetic Steps and Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Pyrrole Formation | Chloranil (1.4 mmol), xylene, 25–30 hr | ~70% | |

| Triazole-Azetidine Link | CuI, DMF, 80°C | 65–75% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.